molecular formula C16H20N4O3S B12694940 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide CAS No. 126598-43-4

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide

Cat. No.: B12694940
CAS No.: 126598-43-4
M. Wt: 348.4 g/mol
InChI Key: NXPLGHNAKFUNKR-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and diethylaminoethyl groups

Preparation Methods

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridazine and benzothiazine precursors, followed by their condensation under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar chemical and biological properties.

    Benzothiazine derivatives: These compounds contain the benzothiazine ring and may exhibit similar reactivity and applications.

    Diethylaminoethyl derivatives: These compounds include the diethylaminoethyl group and may have comparable pharmacological activities.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in individual derivatives.

Properties

CAS No.

126598-43-4

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C16H20N4O3S/c1-3-19(4-2)9-10-20-16(21)15-14(11-17-20)24(22,23)13-8-6-5-7-12(13)18-15/h5-8,11,18H,3-4,9-10H2,1-2H3

InChI Key

NXPLGHNAKFUNKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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